
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate” is a chemical compound with the molecular formula C20H21NO2 . It is also known by several synonyms such as BAS 00388426, ZINC00332733, STOCK1S-02470, and others .
Synthesis Analysis
The synthesis of related compounds, such as 2,2,4-trimethyl-1,2-dihydroquinolines, has been studied extensively. A common method involves the heterogeneous catalytic condensation of aniline with acetone . The reaction conditions are optimized, and a plausible reaction mechanistic pathway is derived from FT-IR and GC–MS data .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the searched resources, related compounds such as 2,2,4-trimethyl-1,2-dihydroquinolines have been studied. These compounds are synthesized through various reactions involving aryl amines with several classes of organic compounds like ketones, α,β-unsaturated ketones, 2,2-dimethoxy propane, alkynes, α-ketoester in the presence of Lewis and Brønsted acid catalysts .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methodologies : The synthesis of quinoline derivatives, including compounds structurally related to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, has been explored through various methodologies. For instance, one study describes the synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolin-2(1H)-ones through tellurium-triggered cyclizations, showcasing a novel approach to generating quinoline compounds that could be applicable to the synthesis of this compound derivatives (D. Dittmer, Qun Li, & D. Avilov, 2005).
Palladium-Catalyzed Reactions : A novel method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction was developed, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This demonstrates the potential for palladium-catalyzed methodologies in the synthesis of complex quinoline derivatives (Hidemasa Hikawa et al., 2012).
Potential Applications
Antibacterial Activity : A study on a compound structurally related to this compound, specifically phenyl-2-(4-{(N-(2,2,4-trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, showed promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This indicates potential applications of such derivatives in developing new antibacterial agents (K. Sri et al., 2014).
Antitumor Activity : Novel 4-arylaminoquinazoline derivatives, including structures similar to this compound, were synthesized and evaluated for their in vitro biological activities. These compounds showed inhibitory effects against tumor cells, with some derivatives demonstrating potent antitumor agents with high antiproliferative activities. This suggests the potential use of quinoline derivatives in the development of anti-cancer drugs (Yaling Zhang et al., 2019).
Propiedades
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-13-20(2,3)21-18-10-9-16(12-17(14)18)23-19(22)11-15-7-5-4-6-8-15/h4-10,12-13,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFBMAKHNZTQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

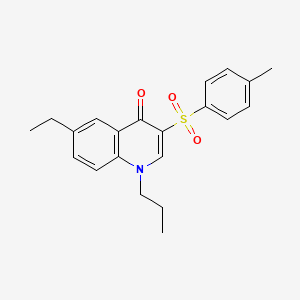
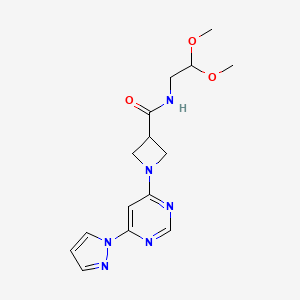
![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)
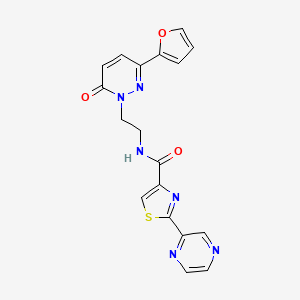
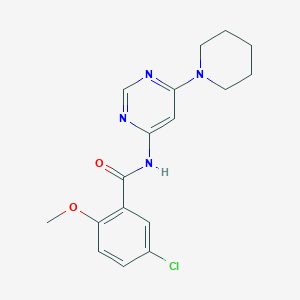
![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)
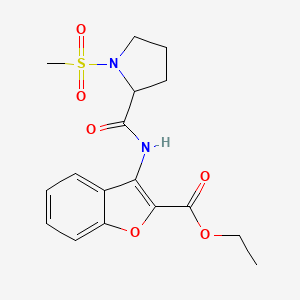
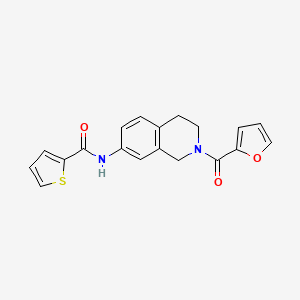

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2700598.png)
![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
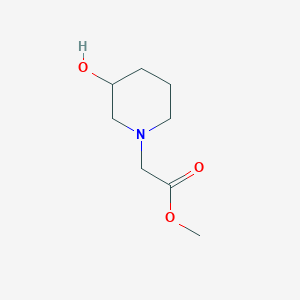
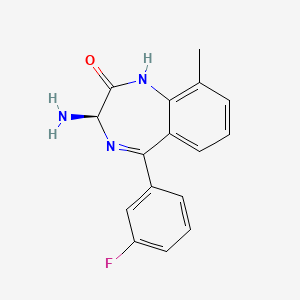
![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)